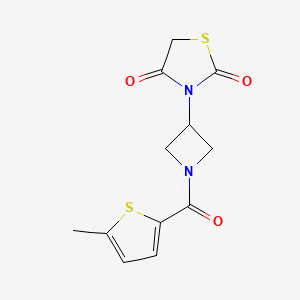
3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research areas. This compound is also known as MTAD or Metronidazole-thiazolidine-2,4-dione and is a derivative of the antibiotic drug metronidazole. MTAD has shown promising results in several studies related to its synthesis, mechanism of action, and biochemical effects.
Wissenschaftliche Forschungsanwendungen
Synthesis and Pharmacological Evaluation
A study by Mistry and Desai (2006) discusses the microwave-assisted synthesis of nitrogen and sulfur-containing heterocyclic compounds, including thiazolidinones and azetidinones, which are pharmacologically active. These compounds were screened for antibacterial and antifungal activities, highlighting the method's efficiency and the potential pharmacological applications of such compounds (Mistry & Desai, 2006).
Base-Catalyzed Ring Transformation
Sápi et al. (1997) explored the synthesis and base-catalyzed ring transformation of 4-[(2RS,3SR)-3-hydroxy-1-(4-methoxyphenyl)-4-oxoazetidin-2-yl)]thiazol-2(3H)-one, demonstrating the structural prerequisites for ring transformations in β-lactam compounds. This work provides insights into the chemical behavior and potential applications of such structures in developing pharmacological agents (Sápi et al., 1997).
Antiproliferative Activity Against Human Cancer Cell Lines
Chandrappa et al. (2008) synthesized novel 5-(4-methyl-benzylidene)-thiazolidine-2,4-dione derivatives and evaluated their antiproliferative effects against various human cancer cell lines. The study found that specific derivatives exhibit potent antiproliferative activity, highlighting the potential of thiazolidine-2,4-dione derivatives in cancer therapy (Chandrappa et al., 2008).
Biological Activity of 5-Aminomethylene Derivatives
Mohanty et al. (2015) synthesized a series of substituted 5-(aminomethylene)thiazolidine-2,4-diones, aiming to combine biologically active molecules with a thiazolidinedione ring. The compounds showed good antibacterial and antifungal activities, suggesting their potential as leads for developing new antimicrobial agents (Mohanty et al., 2015).
Wirkmechanismus
Target of Action
The primary targets of 3-(1-(5-Methylthiophene-2-carbonyl)azetidin-3-yl)thiazolidine-2,4-dione Thiazolidine motifs, which are part of the compound’s structure, are known to be present in diverse natural and bioactive compounds . They show varied biological properties such as anticancer, anticonvulsant, antimicrobial, anti-inflammatory, neuroprotective, and antioxidant activity .
Mode of Action
The specific mode of action of This compound Thiazolidine derivatives, like this compound, are known to interact with their targets in a way that enhances their pharmacological properties .
Biochemical Pathways
The exact biochemical pathways affected by This compound Thiazolidine derivatives are known to affect various biological targets, leading to their diverse therapeutic and pharmaceutical activity .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of This compound Various synthetic approaches have been employed to improve the selectivity, purity, product yield, and pharmacokinetic activity of thiazolidine derivatives .
Result of Action
The molecular and cellular effects of This compound Thiazolidine derivatives are known to exhibit diverse biological responses, making them highly prized in medicinal chemistry .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound The presence of sulfur in thiazolidine derivatives, like this compound, is known to enhance their pharmacological properties .
Eigenschaften
IUPAC Name |
3-[1-(5-methylthiophene-2-carbonyl)azetidin-3-yl]-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-7-2-3-9(19-7)11(16)13-4-8(5-13)14-10(15)6-18-12(14)17/h2-3,8H,4-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSIJAEMNPWTKDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(=O)N2CC(C2)N3C(=O)CSC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
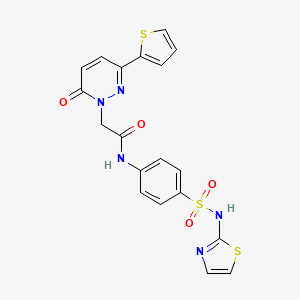

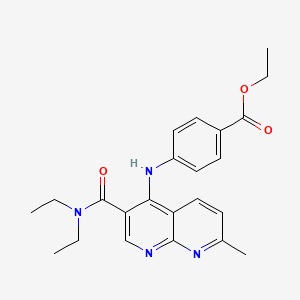

![6-Benzyl-2-(3-hydroxypropyl)-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2703161.png)

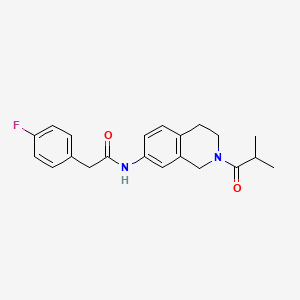
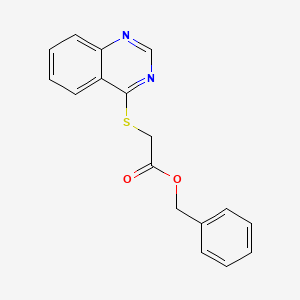
![N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)benzofuran-2-carboxamide](/img/structure/B2703165.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4,6-dimethyl-2-oxo-3-tosylpyridin-1(2H)-yl)acetamide](/img/structure/B2703168.png)
amine](/img/structure/B2703170.png)
![N-(2-furylmethyl)-4-{[2-({2-[(4-methylbenzyl)amino]-2-oxoethyl}thio)-4-oxoquinazolin-3(4H)-yl]methyl}cyclohexanecarboxamide](/img/structure/B2703172.png)
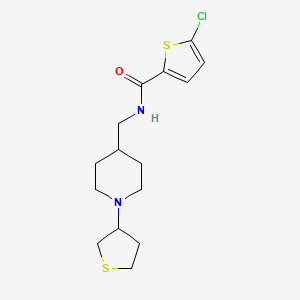
![2-(4-((2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)piperazin-1-yl)-1-(thiophen-2-yl)ethanone oxalate](/img/structure/B2703174.png)
